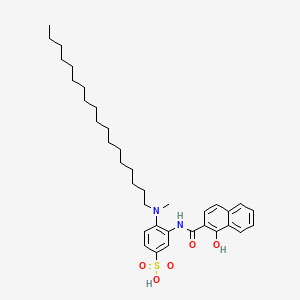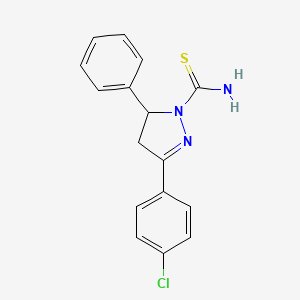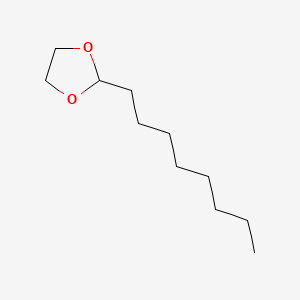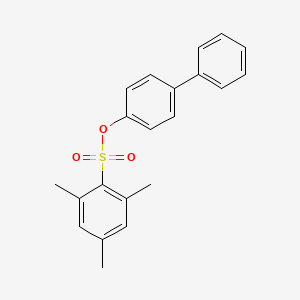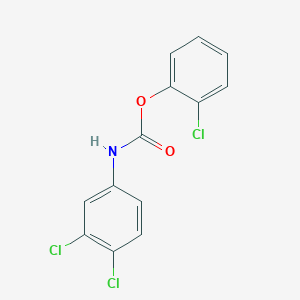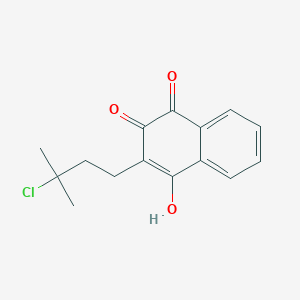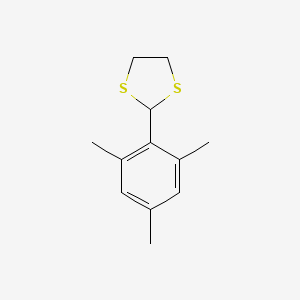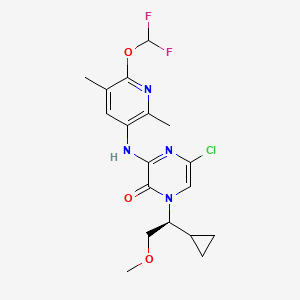![molecular formula C30H33N5O2 B11941387 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11941387.png)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-BENZHYDRYL-PIPERAZIN-YL)-N-(1,5-DIMETHYL-3-OXO-2-PH-PYRAZOL-4-YL)-ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a benzhydryl group and an acetamide moiety linked to a pyrazole ring. Such compounds are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZHYDRYL-PIPERAZIN-YL)-N-(1,5-DIMETHYL-3-OXO-2-PH-PYRAZOL-4-YL)-ACETAMIDE typically involves multiple steps:
Formation of the Piperazine Ring: Starting with a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Substitution with Benzhydryl Group: The piperazine ring is then substituted with a benzhydryl group using a nucleophilic substitution reaction.
Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized separately, often starting from hydrazine derivatives and diketones.
Coupling of Pyrazole and Piperazine Rings: The pyrazole ring is then coupled with the piperazine ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, forming benzhydrol derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The piperazine ring can undergo further substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Benzhydrol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology
In biological research, it may be studied for its interactions with enzymes, receptors, or other biological macromolecules.
Medicine
Potential pharmacological applications include its use as a lead compound for developing new drugs, particularly those targeting the central nervous system.
Industry
In industry, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For instance, if it interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include neurotransmitter receptors, enzymes, or ion channels, and the pathways involved would depend on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-BENZHYDRYL-PIPERAZIN-YL)-N-(1,5-DIMETHYL-3-OXO-2-PH-PYRAZOL-4-YL)-ACETAMIDE: can be compared with other piperazine derivatives, such as:
Uniqueness
The uniqueness of 2-(4-BENZHYDRYL-PIPERAZIN-YL)-N-(1,5-DIMETHYL-3-OXO-2-PH-PYRAZOL-4-YL)-ACETAMIDE lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other piperazine derivatives.
Propriétés
Formule moléculaire |
C30H33N5O2 |
|---|---|
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
2-(4-benzhydrylpiperazin-1-yl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C30H33N5O2/c1-23-28(30(37)35(32(23)2)26-16-10-5-11-17-26)31-27(36)22-33-18-20-34(21-19-33)29(24-12-6-3-7-13-24)25-14-8-4-9-15-25/h3-17,29H,18-22H2,1-2H3,(H,31,36) |
Clé InChI |
FZSMUTANNXDTGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


